molecular formula C6H7Cl2FN2 B1465932 (2-Chloro-3-fluorophenyl)hydrazine hydrochloride CAS No. 1138036-54-0

(2-Chloro-3-fluorophenyl)hydrazine hydrochloride

Cat. No.: B1465932
CAS No.: 1138036-54-0
M. Wt: 197.03 g/mol
InChI Key: YYQJPDKDXVQERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) of a compound depend on its chemical structure and properties. For example, the solubility of a compound can affect its absorption and distribution in the body. The (2-Chloro-3-fluorophenyl)hydrazine hydrochloride is soluble , which suggests it could be well absorbed in the gastrointestinal tract if taken orally.

The action environment of a compound refers to the conditions under which it exerts its effects. This can include factors such as pH, temperature, and the presence of other molecules or ions. These factors can influence the stability of the compound, its interaction with its targets, and its overall efficacy. For example, this compound should be stored under inert gas and it is hygroscopic , which means it absorbs moisture from the air. This could potentially affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

(2-Chloro-3-fluorophenyl)hydrazine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with hydrazine derivatives, influencing their activity and stability . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it can disrupt cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to altered levels of metabolites and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to bind to specific sites on enzymes, leading to their inhibition or activation . This binding can result in conformational changes in the enzyme structure, affecting its activity and function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to the compound has been associated with changes in cellular function, including altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects, such as oxidative stress and apoptosis, have been reported at high doses, indicating the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, the compound has been shown to inhibit enzymes involved in the metabolism of hydrazine derivatives, affecting metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, influencing energy production and other cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound within tissues can also affect its overall activity and efficacy.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound within the cell can also affect its interactions with other biomolecules and its overall efficacy in biochemical reactions.

Preparation Methods

The synthesis of (2-Chloro-3-fluorophenyl)hydrazine hydrochloride involves several steps. One common method includes the reaction of 2-chloro-3-fluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is typically carried out under reflux conditions, and the product is isolated by crystallization . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

(2-Chloro-3-fluorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Chloro-3-fluorophenyl)hydrazine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

(2-Chloro-3-fluorophenyl)hydrazine hydrochloride can be compared with other similar compounds such as:

  • (3-Chloro-2-fluorophenyl)hydrazine hydrochloride
  • (4-Chloro-2-fluorophenyl)hydrazine hydrochloride
  • (2-Chloro-4-fluorophenyl)hydrazine hydrochloride

These compounds share similar chemical structures but differ in the position of the chlorine and fluorine atoms on the phenyl ring. This difference can affect their reactivity, physical properties, and applications .

Properties

IUPAC Name

(2-chloro-3-fluorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2.ClH/c7-6-4(8)2-1-3-5(6)10-9;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQJPDKDXVQERR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138036-54-0
Record name Hydrazine, (2-chloro-3-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138036-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-3-fluorophenyl)hydrazine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chloro-3-fluorophenyl)hydrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Chloro-3-fluorophenyl)hydrazine hydrochloride
Reactant of Route 3
Reactant of Route 3
(2-Chloro-3-fluorophenyl)hydrazine hydrochloride
Reactant of Route 4
(2-Chloro-3-fluorophenyl)hydrazine hydrochloride
Reactant of Route 5
(2-Chloro-3-fluorophenyl)hydrazine hydrochloride
Reactant of Route 6
Reactant of Route 6
(2-Chloro-3-fluorophenyl)hydrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.